Lappaol F
Descripción general
Descripción
Lappaol F is a novel anticancer constituent isolated from the plant Arctium Lappa L . It’s a lignin that suppresses cancer cell growth in a time- and dose-dependent manner in human cancer cell lines of various tissue types .
Synthesis Analysis
This compound is a natural lignan isolated from the plant Arctium Lappa L . The exact synthesis process of this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular formula of this compound is C40H42O12 . Its exact mass is 714.27 and its molecular weight is 714.760 . The elemental analysis shows that it contains Carbon (67.22%), Hydrogen (5.92%), and Oxygen (26.86%) .Chemical Reactions Analysis
This compound has been found to induce G1 and G2 cell-cycle arrest, which is associated with strong induction of p21 and p27 and reduction of cyclin B1 and cyclin-dependent kinase 1 (CDK1) . Depletion of p21 via genetic knockout or short hairpin RNA (shRNA) approaches significantly abrogates this compound-mediated G2 arrest and CDK1 and cyclin B1 suppression .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at 4°C and protected from light . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
Anticancer Properties : Lappaol F has demonstrated significant anticancer activity. A study by Sun et al. (2013) found that this compound suppressed cancer cell growth in various human cancer cell lines. It induced cell-cycle arrest and cell death in cancer cells while exhibiting minimal cytotoxic effects on non-tumorigenic cells. This study highlighted its potential as an anticancer therapeutic.
Reversal of Multidrug Resistance : this compound has shown the ability to modulate P-glycoprotein efflux function in multidrug-resistant cancer cells. Su et al. (2015) reported that this compound, along with other lignans from A. lappa, displayed synergistic effects with cytotoxic doxorubicin in drug-resistant cancer cell lines.
Antiaging Effects : A study by Su and Wink (2015) showed that this compound, among other lignans from A. lappa, significantly extended the lifespan of Caenorhabditis elegans, a model organism for aging studies. This indicates its potential antiaging properties.
Regulation of Cell Cycle and YAP Signaling Pathway : Li et al. (2021) discovered that this compound inhibits the proliferation of various cancer cell lines by affecting the Hippo-Yes-associated protein (YAP) signaling pathway and inducing cell cycle arrest.
Antihyperglycemic Activity : this compound has been identified as a compound with antihyperglycemic activity. Zhao (2006) investigated the bioactive compounds from Arctium lappa and suggested that the lignans, including this compound, might be responsible for its hypoglycemic activities.
Anti-Allergic Activity : Lappaol A, a related lignan, was found to exhibit anti-allergic activity in a study by Yoo et al. (2019), suggesting that this compound may also have similar properties.
Treatment of Acne Vulgaris : Although not directly related to this compound, Miglani and Manchanda (2014) conducted a study on the effectiveness of Arctium lappa in treating acne vulgaris, indicating its broader dermatological applications.
Inhibition of Nitric Oxide Production : Park et al. (2007) isolated this compound and other lignans from Arctium lappa and found strong inhibitory effects on nitric oxide production in cells, suggesting anti-inflammatory properties.
Regulation of CDKN1C/p57 in Cancer Cells : Yang et al. (2023) reported that this compound inhibits tumor cell growth and induces cell cycle arrest in colorectal cancer cells by activating CDKN1C/p57, a crucial cell cycle regulator.
Mecanismo De Acción
Direcciones Futuras
Lappaol F exhibits antitumor activity in vitro and in vivo and has strong potential to be developed as an anticancer therapeutic . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and conducting clinical trials to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
(3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42O12/c1-46-32-15-22(5-7-30(32)43)36-28(17-41)26-11-20(13-34(48-3)38(26)51-36)9-24-19-50-40(45)25(24)10-21-12-27-29(18-42)37(52-39(27)35(14-21)49-4)23-6-8-31(44)33(16-23)47-2/h5-8,11-16,24-25,28-29,36-37,41-44H,9-10,17-19H2,1-4H3/t24-,25+,28-,29-,36+,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNKOCZXAVTXTG-NYGVLQSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC6=C(C(=C5)OC)OC(C6CO)C7=CC(=C(C=C7)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC6=C(C(=C5)OC)O[C@@H]([C@H]6CO)C7=CC(=C(C=C7)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318593 | |
Record name | Lappaol F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69394-17-8 | |
Record name | Lappaol F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69394-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lappaol F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069394178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lappaol F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAPPAOL F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CE539C44W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.